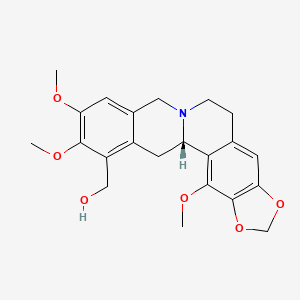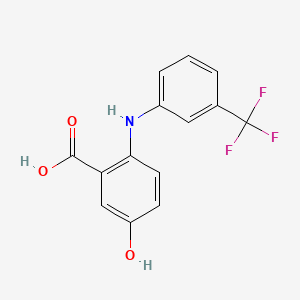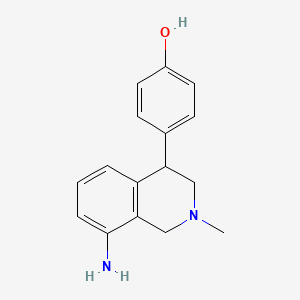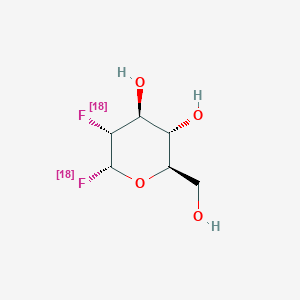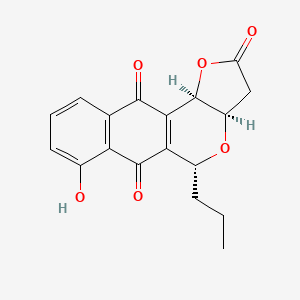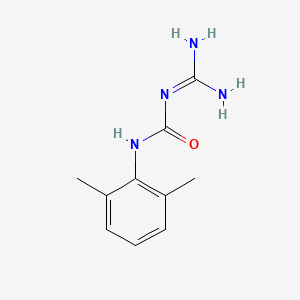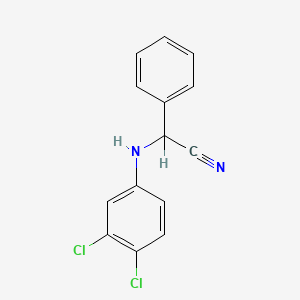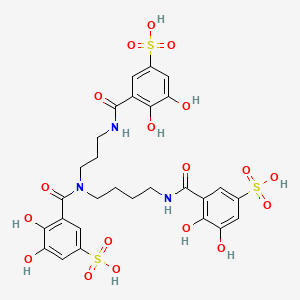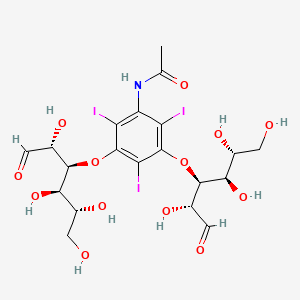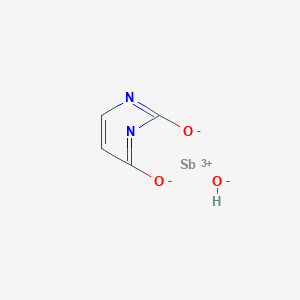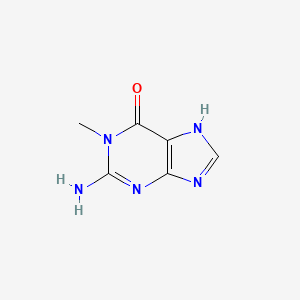
1-Methylguanine
概要
説明
1-Methylguanine is a modified nucleobase found in RNA and DNA. It is derived from guanine by the addition of a methyl group at the N1 position. This modification enhances the chemical diversity of RNA and contributes to its structural and functional diversity .
Synthesis Analysis
The synthesis of 1-Methylguanine involves enzymatic or chemical modification of guanine. Enzymes like methyltransferases can catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the N1 position of guanine. Chemical methods can also achieve this modification .
Molecular Structure Analysis
Chemical Reactions Analysis
1-Methylguanine participates in various chemical reactions, including base pairing, oxidation, and alkylation. Its reactivity depends on its position within RNA or DNA and its neighboring bases .
Physical And Chemical Properties Analysis
科学的研究の応用
Deprotonation Kinetics Study
1-Methylguanine has been used in the study of deprotonation kinetics after one-electron oxidation . The N2-H deprotonation kinetics is investigated using 1-methylguanosine (mG), where N1-H is substituted by a methyl group to avoid the N1-H deprotonation and N9-H is substituted by ribose to ensure enough solubility of methylguanine in water . This study provides valuable kinetic information on the oxidative damage of DNA .
Repair of Alkylation Damage
1-Methylguanine has been used in the study of repair mechanisms for alkylation damage in DNA . AlkB proteins, as well as the human AlkB homologues, hABH2 and hABH3, were all able to demethylate 3-methylthymine (3-meT) in a DNA oligonucleotide containing a single 3-meT residue . This shows that 1-Methylguanine can be used to study the repair mechanisms of alkylated DNA .
Cancer Research
1-Methylguanine is a naturally occurring modified purine derived from tRNA, found in elevated levels in the serum and urine of cancer patients . This suggests that 1-Methylguanine could be used as a potential biomarker in cancer research .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-amino-1-methyl-7H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLVMTUMFYRZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(N=CN2)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049377 | |
| Record name | 1-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Methylguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
938-85-2 | |
| Record name | 1-Methylguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylguanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylguanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylguanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1,7-dihydro-1-methyl-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.134 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLGUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ATY0M8242 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Methylguanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-methylguanine affect DNA replication and transcription?
A1: [1-Methylguanine can block DNA replication and transcription [, ]]. This blockage occurs because the methyl group at the N1 position of guanine interferes with the Watson-Crick base pairing, preventing the accurate replication or transcription of the DNA strand.
Q2: What is the primary mechanism for repairing 1-methylguanine lesions in DNA?
A2: The primary mechanism for repairing 1-methylguanine (1-meG) lesions in DNA is direct reversal repair by the enzyme AlkB [, , ]. AlkB is a Fe(II)- and α-ketoglutarate-dependent dioxygenase that directly removes the methyl group from 1-meG, restoring the guanine base to its normal structure [, ].
Q3: Are there other repair pathways involved in the removal of 1-methylguanine from DNA?
A3: While AlkB is the primary enzyme for direct reversal of 1-meG, research suggests that human 3-methyladenine DNA glycosylase (AAG) also plays a role []. This finding suggests some redundancy in the repair pathways for this lesion, highlighting its biological importance.
Q4: Does the repair efficiency of 1-methylguanine differ between single-stranded and double-stranded DNA?
A4: Yes, studies have shown that the AlkB enzyme, as well as its human homologues ABH2 and ABH3, repair 1-meG more efficiently in single-stranded DNA than in double-stranded DNA [, , ]. This preference suggests that single-stranded DNA, which is transiently present during replication and transcription, might be more susceptible to 1-meG-induced damage.
Q5: How does the presence of AlkB affect the mutagenicity of 1-methylguanine?
A5: [The presence of AlkB significantly reduces the mutagenic potential of 1-methylguanine []]. In AlkB-deficient E. coli, 1-meG showed a high mutation rate, but this mutagenicity was completely abolished in AlkB-proficient cells, demonstrating the crucial role of AlkB in preventing 1-meG-induced mutations [].
Q6: What is the molecular formula and weight of 1-methylguanine?
A6: The molecular formula of 1-methylguanine is C6H7N5O, and its molecular weight is 165.15 g/mol.
Q7: Are there any specific spectroscopic data available for identifying 1-methylguanine?
A7: UV-Vis absorption, circular dichroism, and fluorescence spectroscopy have been used to characterize 1-methylguanine and its derivatives [, ]. These techniques provide information about the electronic structure and interactions of the molecule, aiding in its identification and differentiation from other purine bases.
Q8: How does the methylation at the N1 position affect the tautomeric properties of guanine?
A8: [Methylation at the N1 position locks guanine in its keto form []]. This alteration significantly impacts its hydrogen bonding capabilities and interactions with other molecules compared to the unmethylated guanine, which exists in a tautomeric equilibrium between keto and enol forms.
Q9: What is the significance of elevated levels of methylated purines, including 1-methylguanine, in cancer patients?
A9: Elevated levels of methylated purines, including 1-methylguanine, have been observed in the serum and urine of cancer patients [, , , ]. This observation suggests a potential link between altered purine metabolism and cancer development, making these methylated purines potential biomarkers for cancer diagnosis or prognosis.
Q10: Can 1-methylguanine induce cell transformation and tumor formation?
A10: Yes, studies have shown that chronic exposure to 1-methylguanine can transform Chinese hamster embryo cells, leading to altered growth properties and tumorigenicity in nude mice [, ]. These findings suggest that 1-meG might act as a carcinogen, contributing to tumor development.
Q11: Are there any dietary factors that could influence the levels of 1-methylguanine and other modified nucleobases in the body?
A11: Research suggests that dietary factors, such as the intake of selenium, zinc, and copper, may influence the excretion of modified nucleobases, including 1-methylguanine, in rats []. This finding emphasizes the potential impact of dietary interventions on modulating DNA damage and repair processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(1,2-Dicarboxyethylidene)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B1207350.png)
